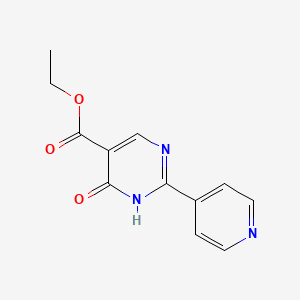
4-羟基-2-(吡啶-4-基)嘧啶-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings
科学研究应用
Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme interactions and binding affinities due to its structural similarity to nucleotides.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals, where its derivatives may exhibit bioactive properties.
作用机制
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
Related compounds have been shown to inhibitnitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that these compounds may exert their effects by modulating the activity of these inflammatory mediators .
Biochemical Pathways
Related compounds have been shown to inhibit theendoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . These pathways are involved in the regulation of cellular stress responses and inflammation, respectively .
Pharmacokinetics
Related compounds have been shown to exhibit promising neuroprotective activity and significant anti-neuroinflammatory properties . This suggests that these compounds may have favorable pharmacokinetic properties that allow them to exert their effects in the nervous system .
Result of Action
Related compounds have been shown to exhibit promisingneuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that these compounds may have neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with 4-aminopyridine, followed by cyclization and subsequent esterification. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with various nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide or primary amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo-2-(pyridin-4-yl)pyrimidine-5-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-2-(piperidin-4-yl)pyrimidine-5-carboxylate.
Substitution: Formation of ethyl 4-azido-2-(pyridin-4-yl)pyrimidine-5-carboxylate or ethyl 4-amino-2-(pyridin-4-yl)pyrimidine-5-carboxylate.
相似化合物的比较
Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate: This compound has a similar structure but with the pyridine ring attached at a different position, which may affect its binding properties and biological activity.
Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate: Another structural isomer with the pyridine ring attached at the 3-position, leading to different chemical and biological properties.
Ethyl 4-hydroxy-2-(quinolin-4-yl)pyrimidine-5-carboxylate:
The uniqueness of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate lies in its specific structural arrangement, which provides a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
ethyl 6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVJMJFNYVNXQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626253 |
Source


|
| Record name | Ethyl 6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56406-44-1 |
Source


|
| Record name | Ethyl 6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














